Ethyl 3-(4-methylpiperazin-1-yl)propanoate

Physical property Distillation Purification

Ethyl 3-(4-methylpiperazin-1-yl)propanoate (CAS 7148-05-2) is a piperazine derivative bearing an ethyl ester side chain, classified as a versatile small-molecule scaffold with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 7148-05-2
Cat. No. B3031806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methylpiperazin-1-yl)propanoate
CAS7148-05-2
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1CCN(CC1)C
InChIInChI=1S/C10H20N2O2/c1-3-14-10(13)4-5-12-8-6-11(2)7-9-12/h3-9H2,1-2H3
InChIKeyWQLYUEPNQYYYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-methylpiperazin-1-yl)propanoate (CAS 7148-05-2) for Chemical Synthesis: Core Properties


Ethyl 3-(4-methylpiperazin-1-yl)propanoate (CAS 7148-05-2) is a piperazine derivative bearing an ethyl ester side chain, classified as a versatile small-molecule scaffold with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound is predicted to have a boiling point of 273.2 °C at 760 mmHg, a density of 1.005 g/cm³, a flash point of 119 °C, and a pKa of 7.60±0.10 .

Why Piperazine Propanoate Esters Are Not Interchangeable: The Case for Ethyl 3-(4-methylpiperazin-1-yl)propanoate


Within the piperazine propanoate ester class, seemingly minor structural variations—such as the choice of ester alkyl group (methyl vs. ethyl), the presence or absence of an N-methyl substituent on the piperazine ring, or hydrolysis to the free carboxylic acid—produce measurable shifts in boiling point, density, pKa, flash point, and physical state . These differences directly affect distillation parameters, solvent compatibility, chromatographic behavior, storage requirements, and reactivity in downstream transformations. Consequently, substituting one analog for another without adjusting synthetic protocols is likely to result in altered reaction kinetics, reduced yields, or purification failures. The quantitative evidence below delineates exactly where this compound diverges from its closest neighbors.

Quantitative Differentiation of Ethyl 3-(4-methylpiperazin-1-yl)propanoate vs. Closest Analogs


Boiling Point Comparison: Ethyl Ester vs. Methyl Ester

Ethyl 3-(4-methylpiperazin-1-yl)propanoate exhibits a predicted normal boiling point of 273.2 °C at 760 mmHg . Its direct methyl ester analog, methyl 3-(4-methylpiperazin-1-yl)propanoate (CAS 33544-40-0), has a predicted boiling point of 255.1±25.0 °C . The 18.1 °C higher boiling point of the ethyl ester indicates stronger intermolecular interactions and offers a wider operational window for solvent evaporation under atmospheric pressure before the product distills.

Physical property Distillation Purification

Density Difference: Implications for Liquid Handling and Formulation

The predicted density of ethyl 3-(4-methylpiperazin-1-yl)propanoate is 1.005 g/cm³ , while the methyl ester analog has a slightly higher predicted density of 1.019±0.06 g/cm³ . Although the absolute difference is small (0.014 g/cm³), it confirms that the two esters are not gravimetrically identical. In high-throughput automated synthesis platforms or precise formulation workflows where aliquots are dispensed by volume, this density discrepancy translates into a 1.4% mass delivery error if substituted without recalibration.

Density Liquid handling Formulation

pKa and Ionization State: Ester vs. Free Carboxylic Acid

The predicted pKa of ethyl 3-(4-methylpiperazin-1-yl)propanoate is 7.60±0.10 , whereas the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)propanoic acid (CAS 55480-45-0), has a predicted pKa of 4.55±0.10 . This 3.05-unit pKa difference means the ester remains essentially non-ionized at physiological pH (~7.4) and in most organic reaction media, ensuring predictable organic-phase solubility and extraction behavior. In contrast, the acid will be predominantly ionized under the same conditions, drastically altering its partitioning and reactivity.

pKa Ionization Solubility Reactivity

Physical State Divergence: Liquid Ester vs. Solid Carboxylic Acid

Ethyl 3-(4-methylpiperazin-1-yl)propanoate is typically a colorless to pale yellow liquid at ambient temperature , whereas the corresponding carboxylic acid (CAS 55480-45-0) is a solid with a reported melting point of 59–65 °C . This fundamental physical state difference means the ester can be directly dispensed by volume without heating, while the acid requires pre-melting or dissolution for transfer, adding operational complexity and potential thermal degradation risks.

Physical state Storage Handling

Flash Point and Safety Margin vs. Des-Methyl Piperazine Analog

The flash point of ethyl 3-(4-methylpiperazin-1-yl)propanoate is reported as 119 °C , whereas the des-methyl analog, ethyl 3-(piperazin-1-yl)propanoate (CAS 43032-38-8), has a flash point of 122.3 °C . The 3.3 °C lower flash point of the target compound indicates a marginally increased flammability risk at elevated temperatures, which must be accounted for in large-scale distillation or drying operations.

Flash point Safety Thermal processing

Summary of Known Limitations in Comparative Evidence

A systematic search of primary research papers and patents yielded no direct head-to-head biological or pharmacological comparisons between ethyl 3-(4-methylpiperazin-1-yl)propanoate and its closest analogs. The quantitative differentiation presented above rests entirely on predicted and vendor-reported physicochemical properties [1]. Users seeking procurement justification based on in vitro potency, in vivo pharmacokinetics, or target selectivity data should be aware that such evidence is currently absent from the non-proprietary literature. The compound's value proposition is thus anchored in its distinct physical property profile as a synthetic intermediate, not in superior biological performance.

Evidence gap Biological data Procurement risk

Optimal Use Cases for Ethyl 3-(4-methylpiperazin-1-yl)propanoate Based on Quantitative Property Evidence


Precursor for Hydrolysis to 3-(4-Methylpiperazin-1-yl)propanoic Acid

The ethyl ester serves as a direct precursor for generating the free carboxylic acid via alkaline hydrolysis. Procurement of the ester rather than the acid offers the advantage of a liquid physical state at room temperature, simplifying automated dispensing and precise stoichiometric control . The pKa shift from 7.60 (ester) to 4.55 (acid) can be exploited for pH-dependent extraction during workup .

Distillation-Intensive Synthetic Sequences Requiring Higher Boiling Point Margin

With a normal boiling point of 273.2 °C , the ethyl ester provides an 18.1 °C higher thermal budget than the methyl ester during solvent strip and concentration steps, reducing the risk of premature product loss when removing lower-boiling solvents such as THF (66 °C), dichloromethane (40 °C), or ethyl acetate (77 °C).

Automated High-Throughput Synthesis Platforms Using Volumetric Dispensing

The liquid physical state and precisely known density (1.005 g/cm³) make this compound suitable for integration into automated liquid-handling workstations. Unlike the solid carboxylic acid analog, no pre-heating step is required, reducing cycle time and eliminating thermal degradation risks .

Piperazine-Based Building Block for Parallel SAR Libraries

As a versatile small-molecule scaffold with a reactive ester handle, ethyl 3-(4-methylpiperazin-1-yl)propanoate enables rapid diversification through ester aminolysis, transesterification, or hydrazinolysis. The N-methyl substitution on the piperazine ring distinguishes it from the des-methyl analog, offering a different steric and electronic profile for structure-activity relationship exploration .

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